molecular formula C23H23N5O4 B14941009 2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide

2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide

Cat. No.: B14941009
M. Wt: 433.5 g/mol
InChI Key: GJQZOECBUAAZSH-UHFFFAOYSA-N
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Description

2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The process includes heating the reactants with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The oxidation of the SMe group to facilitate substitution reactions.

    Substitution: Introduction of the benzylamino group through nucleophilic substitution.

    Cyclization: Formation of the pyrido[2,3-d]pyrimidine core structure.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation of the SMe group.

    Nucleophiles: Benzylamine for substitution reactions.

    Solvents: Methanol sodium (MeONa) and butanol (BuOH) for cyclization reactions.

Major Products

The major products formed from these reactions include various derivatives of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones, depending on the specific reaction conditions and substituents used .

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

2-[2-(benzylamino)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H23N5O4/c1-32-17-9-7-16(8-10-17)25-19(29)12-15-11-18-20(26-21(15)30)27-23(28-22(18)31)24-13-14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H,25,29)(H3,24,26,27,28,30,31)

InChI Key

GJQZOECBUAAZSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2CC3=C(NC2=O)N=C(NC3=O)NCC4=CC=CC=C4

Origin of Product

United States

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